![molecular formula C10H10ClN3O2 B2976591 Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate CAS No. 1823243-43-1](/img/structure/B2976591.png)

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

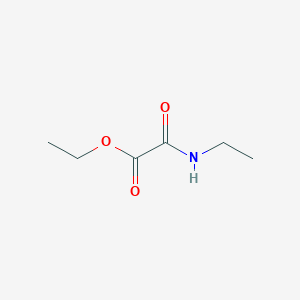

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate is a chemical compound with the CAS Number: 1823243-43-1 . It has a molecular weight of 239.66 and its IUPAC name is ethyl (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate . It is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 . The IR spectrum of a similar compound shows characteristic stretching bands at 521–750 cm−1 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has demonstrated methods for synthesizing diverse pyrimidinone and pyrrolopyrimidinone derivatives, emphasizing their significance in medicinal chemistry. For example, a study elaborated on a convenient synthetic route providing access to 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, highlighting the compound's biological relevance (Kókai et al., 2016).

Another study focused on the chemoselectivity in reactions involving hydrazonoyl halides with ethyl derivatives, producing compounds like 2-(pyrazoliden-4-yl) perimidines and substituted pyrrolo[1,2-a] perimidines. This underscores the versatility of ethyl derivatives in synthesizing structurally diverse molecules (Shawali et al., 2016).

Biological Activity and Potential Applications

In the realm of antifolate design, compounds like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine have been explored for their DHFR inhibitory activity and potential as antitumor agents. This investigation illuminates the therapeutic potential of pyrrolopyrimidine derivatives (Gangjee et al., 2007).

Another study synthesized a series of pyridines, pyrimidinones, and oxazinones, starting from citrazinic acid, demonstrating their antimicrobial capabilities. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

This compound is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .

Propiedades

IUPAC Name |

ethyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUPLAPDAMQXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)

![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)